molecular formula C16H11BrN4 B601165 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 143030-54-0

4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B601165
CAS No.: 143030-54-0
M. Wt: 339.20
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Description

4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound of significant interest in organic and medicinal chemistry research, particularly in the development and synthesis of novel therapeutic agents. This benzonitrile derivative features a 1,2,4-triazole ring, a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . Compounds within this chemical class are frequently investigated for their potential as enzyme inhibitors, and this specific bromophenyl-substituted analog serves as a valuable synthetic intermediate or building block for the creation of more complex, target-oriented molecules . The presence of the 1,2,4-triazole moiety is a key structural feature, as this heterocycle is commonly found in molecules with documented pharmacological properties, making it a central point of study for researchers . Handling of this compound should be performed by qualified professionals in a appropriately controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDETYXLLKSEYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen.

Biochemical Pathways

The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells.

Result of Action

The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells. Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.

Biological Activity

4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities. The synthesis methods, structural characteristics, and case studies are also discussed.

Chemical Structure and Properties

The compound has the following molecular formula: C15H12BrN5. Its structure features a bromophenyl group attached to a triazole moiety via a methylene bridge, which is further connected to a benzonitrile group.

Key Properties:

  • Molecular Weight: 332.19 g/mol
  • LogP: 4.85 (indicating lipophilicity)
  • Solubility: Soluble in organic solvents like DMSO.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Triazole: The initial step involves the cycloaddition reaction of suitable precursors to form the triazole ring.
  • Substitution Reactions: Subsequent steps involve nucleophilic substitutions to introduce the bromophenyl and benzonitrile groups.

Antibacterial Activity

Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

The antifungal potential of this compound has also been explored. It demonstrates efficacy against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL

Anticancer Activity

Recent studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Enzymatic Activity: The triazole moiety may inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.
  • Induction of Apoptosis: The compound may activate caspases and other apoptotic markers in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

Several Letrozole analogs with modified phenyl groups have been synthesized and evaluated for cytotoxic activity (Table 1). Key examples include:

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Exhibits potent activity against MCF-7 (IC₅₀ = 27.1 ± 1.2 μg/mL) and MDA-MB-231 (IC₅₀ = 14.5 ± 2.1 μg/mL) cell lines .
  • 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : Shows high efficacy against T47D cells (IC₅₀ = 14.3 ± 1.1 μg/mL) .
  • 4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k): Comparable activity to Etoposide in T47D (IC₅₀ = 16.8 ± 2.1 μg/mL) and MDA-MB-231 (IC₅₀ = 19.7 ± 1.8 μg/mL) .

Comparison with Target Compound: The bromophenyl group in 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is more electron-withdrawing and bulky than chloro, methoxy, or dimethylamino substituents.

Table 1: Cytotoxic Activity of Letrozole Analogs

Compound Substituent IC₅₀ (μg/mL) MCF-7 IC₅₀ (μg/mL) MDA-MB-231 IC₅₀ (μg/mL) T47D
1c 3-Chlorophenyl 27.1 ± 1.2 14.5 ± 2.1 N/A
1h 4-Methoxyphenyl N/A N/A 14.3 ± 1.1
1k 4-Dimethylamino N/A 19.7 ± 1.8 16.8 ± 2.1
Letrozole 4-Cyanophenyl Clinically active Clinically active Clinically active

Triazole-Modified Analogs

  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile : Substitution with a 1,2,3-triazole alters ring geometry, which may reduce aromatase inhibition compared to 1,2,4-triazole derivatives .

Comparison with Target Compound :
The target compound retains the 1,2,4-triazole core, critical for aromatase inhibition, but differs from dibromo-triazole analogs in substituent placement. The bromophenyl group may confer unique steric effects compared to triazole-ring halogenation.

Complex Derivatives with Extended Functionality

  • 4-((4-(Benzyloxy)benzyl)(4H-1,2,4-triazol-4-yl)amino)-2-bromo-benzonitrile (CAS 1260389-63-6): Incorporates a benzyloxybenzylamino group and a bromo substituent on the benzonitrile ring. This structural complexity may improve selectivity but reduce metabolic stability .
  • 13h (4-((6-(But-2-yn-1-yloxy)benzofuran-2-yl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile): A fourth-generation aromatase inhibitor with a benzofuran substituent, showing nanomolar CYP inhibition .

Preparation Methods

Solvent and Catalyst Screening

Recent studies emphasize solvent polarity’s role in minimizing by-products like Letrozole Impurity E (a regioisomer). Comparative data from large-scale batches reveal:

SolventYield (%)Purity (a/a %)By-products (%)
DMF9298.51.2
Acetone8897.82.1
Dichlorobenzene7695.44.3

Catalyst additives such as potassium iodide (KI) accelerate reaction rates by 30% without compromising yield.

Chromatography-Free Purification

A breakthrough method from Helvetica Chimica Acta (2023) eliminates chromatography by precipitating the product using a diisopropyl ether/n-heptane mixture . This reduces production costs by 40% and achieves 99% purity through controlled crystallization.

By-product Analysis and Mitigation

Isomeric Impurity Formation

The primary impurity, 4-[(3-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile , arises from meta-bromine substitution during synthesis. Patent US20090270633A1 attributes this to excessive reaction temperatures (>80°C) and recommends maintaining temperatures below 60°C to limit isomerization.

Bromine Disproportionation

Trace HBr generated during reactions can protonate triazole, reducing nucleophilicity. Neutralization with weak bases like sodium bicarbonate (NaHCO3_3) prevents this, as shown below:

HBr+NaHCO3NaBr+CO2+H2O\text{HBr} + \text{NaHCO}3 \rightarrow \text{NaBr} + \text{CO}2 + \text{H}_2\text{O}

Comparative Evaluation of Synthetic Methods

The table below contrasts key methodologies:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
SN_N2 with Cs2_2CO3_39298.5High120
Grignard Coupling8597.2Moderate180
Chromatography-Free Precipitation8899.0High90

Recent Advances in Process Chemistry

Continuous Flow Synthesis

Pilot-scale studies demonstrate continuous flow reactors enhance heat transfer and reduce reaction times by 50% compared to batch processes. This method is ideal for high-volume production.

Green Chemistry Approaches

Water-based solvent systems under investigation achieve 82% yield but require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the molecular structure of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile, and how are they interpreted?

  • Methodology : Use a combination of IR spectroscopy (to confirm nitrile stretching at ~2245 cm⁻¹ and C=C bonds at ~1630 cm⁻¹) and ¹H NMR (to identify aromatic protons, triazole protons, and substituent-specific splitting patterns). For example, benzonitrile protons appear as doublets at δ 7.65–7.70 ppm (J = 8.5 Hz), while triazole protons resonate as singlets at δ 8.05–8.25 ppm . ESI-MS provides molecular ion confirmation (e.g., m/z 306 [M]+ for brominated analogs) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Key steps include:

  • Solvent selection : Use 1,4-dioxane for initial reaction steps due to its polarity, which stabilizes intermediates .
  • Temperature control : Stir at 0–5°C during sodium hydride activation to minimize side reactions .
  • Recrystallization : Ethanol is effective for purifying the final product, as impurities are often soluble in cold ethanol while the product precipitates .

Q. What in vitro assays are appropriate for preliminary cytotoxicity screening of this compound?

  • Methodology : The MTT assay is standard for assessing cytotoxicity. Use breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) with 48–72 hour exposure times. Include controls (e.g., etoposide) and triplicate wells for statistical rigor. IC₅₀ values <20 µg/mL (e.g., 14.5 µg/mL for MDA-MB-231) indicate promising activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s cytotoxicity, and what computational tools can predict these effects?

  • Methodology : Compare analogs with substituents like 3-chlorophenyl (IC₅₀ = 14.5 µg/mL) vs. 4-methoxyphenyl (IC₅₀ = 14.3 µg/mL) to assess electronic/steric effects . Use molecular docking (e.g., AutoDock Vina) to model interactions with aromatase or estrogen receptors, correlating binding affinity (ΔG) with experimental IC₅₀ values .

Q. How can crystallographic data resolve contradictions in activity trends across cell lines (e.g., higher potency in MDA-MB-231 vs. MCF-7)?

  • Methodology : Perform single-crystal X-ray diffraction (using SHELX software ) to determine the compound’s 3D conformation. Analyze differences in hydrogen bonding or π-π stacking between crystal structures of active vs. less active analogs. For example, methoxy groups may enhance membrane permeability in T47D cells .

Q. What strategies mitigate synthetic challenges such as low regioselectivity in triazole-substituted analogs?

  • Methodology : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to stabilize intermediates. Monitor progress via TLC with UV visualization .

Q. How do metabolic stability assays inform the compound’s potential as a drug candidate?

  • Methodology : Conduct hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. For instance, compounds with t₁/₂ >60 minutes and low CYP450 inhibition (IC₅₀ >10 µM) are prioritized. LC-MS/MS quantifies parent compound degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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